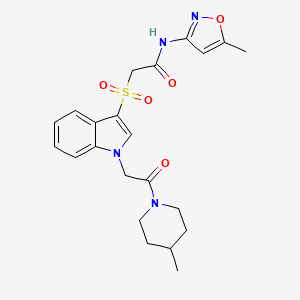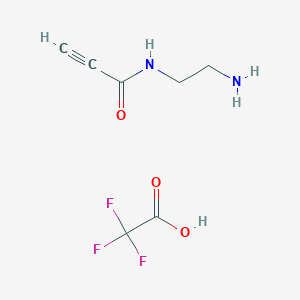
Tert-butylsulfanylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylsulfanylsulfonylbenzene (TBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that has a unique structure, which makes it an attractive target for researchers.
Wissenschaftliche Forschungsanwendungen
Traceless Sulfenate Anion Precatalysts
Research demonstrates the use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions, which are then employed to catalyze the coupling of benzyl halides to trans-stilbenes. The novelty of this approach lies in the generation of a gaseous byproduct during catalyst formation, simplifying the isolation of high-purity products (Zhang et al., 2015).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These imines, derived from enantiomerically pure tert-butanesulfinamide, facilitate the addition of various nucleophiles, showcasing their utility in synthesizing a wide array of highly enantioenriched amines (Ellman et al., 2002).
Advanced Proton Exchange Membranes
Disulfonated poly(arylene ether sulfone) copolymers with tert-butylphenyl terminations have been synthesized for use in proton exchange membranes (PEMs). These materials demonstrate significant potential for enhancing water uptake, protonic conductivity, and mechanical properties critical for PEM applications (Li et al., 2006).
Nitrone Equivalents in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents. Their preparation and subsequent reactions with organometallics to yield N-(Boc)hydroxylamines highlight their importance as building blocks in organic synthesis (Guinchard et al., 2005).
Catalytic Asymmetric Oxidation
The catalytic asymmetric oxidation of tert-butyl disulfide, producing tert-butyl tert-butanethiosulfinate with high enantiomeric excess, is another significant application. This process, utilizing hydrogen peroxide and a chiral Schiff base ligand, demonstrates the utility of tert-butyl disulfide derivatives in synthesizing chiral compounds (Cogan et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds such as 4-tert-butylbenzenesulfonic acid have been reported to interact with proteins like prothrombin . The role of Prothrombin is crucial in the blood clotting process, where it gets converted into Thrombin, which then converts fibrinogen into fibrin, leading to clot formation .
Mode of Action
These compounds often act as inhibitors or activators of enzymes, altering their activity and thus influencing biochemical pathways .
Biochemical Pathways
Related compounds have been shown to influence pathways such as the coagulation cascade, where they can affect the activity of enzymes like prothrombin .
Pharmacokinetics
For instance, terbutaline, a beta-2 adrenergic agonist, has been reported to show a linear relationship between plasma concentration and the administered dose . Its systemic availability was observed to be higher with inhaled as compared to oral route .
Result of Action
For instance, tBHQ, a synthetic phenolic antioxidant, has been reported to suppress processes leading to neuroinflammation and oxidative stress, offering a fresh approach to treating brain diseases .
Eigenschaften
IUPAC Name |
tert-butylsulfanylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJGCCONEKNWIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/no-structure.png)
![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)


![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)